1-Bromo-3-(tert-butoxy)cyclobutane

Catalog No.
S841444
CAS No.
1909287-94-0
M.F
C8H15BrO
M. Wt
207.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-(tert-butoxy)cyclobutane

CAS Number

1909287-94-0

Product Name

1-Bromo-3-(tert-butoxy)cyclobutane

IUPAC Name

1-bromo-3-[(2-methylpropan-2-yl)oxy]cyclobutane

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

InChI

InChI=1S/C8H15BrO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5H2,1-3H3

InChI Key

KPSLXTOCYSMBTR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC1CC(C1)Br

Canonical SMILES

CC(C)(C)OC1CC(C1)Br

1-Bromo-3-(tert-butoxy)cyclobutane is an organic compound classified as a halocyclobutane. Its molecular structure features a cyclobutane ring, which consists of four carbon atoms. A bromine atom is attached to the first carbon, while a tert-butyl group is linked to the third carbon through an oxygen atom, forming an ether linkage. This structural arrangement imparts unique chemical properties, including a polarizable carbon-bromine bond and steric hindrance due to the bulky tert-butyl group, influencing its reactivity and interactions with other molecules .

There is no known biological function for 1-Bromo-3-(tert-butoxy)cyclobutane. Its significance lies in its potential use as a building block for the synthesis of more complex molecules.

  • Moderate toxicity: Handle with gloves and avoid inhalation or ingestion [].
  • Flammability: Organic compounds are generally flammable. Proper storage and handling procedures are recommended [].
  • Potential Synthetic Precursor: Due to the presence of a reactive bromine group and a tert-butoxy protecting group, 1-Bromo-3-(tert-butoxy)cyclobutane has the potential to serve as a synthetic precursor in organic chemistry. The bromine group can be readily substituted for other functional groups through various reactions, while the tert-butoxy group can be removed under specific conditions to reveal a hydroxyl group. However, there is no documented research specifically exploring its use in this context.
  • Building Block for Complex Molecules: The cyclobutane ring structure and the functional groups present in 1-Bromo-3-(tert-butoxy)cyclobutane offer the possibility of incorporating it as a building block in the synthesis of more complex molecules. However, similar to the previous point, there are no documented research examples currently available.

Finding More Information:

Scientific databases like PubChem and SciFinder can be helpful resources for uncovering further information on the research applications of 1-Bromo-3-(tert-butoxy)cyclobutane. These databases allow for searching by chemical structure or name and may reveal recent publications or patents that discuss its use in scientific research.

  • PubChem:
  • SciFinder (subscription required): SciFinder:
Typical of halogenated compounds. Notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Wurtz Reaction: In the presence of sodium, it can undergo coupling reactions to form higher-order cyclobutanes.
  • Elimination Reactions: The compound can also engage in elimination reactions under specific conditions, resulting in the formation of alkenes.

Several methods exist for synthesizing 1-bromo-3-(tert-butoxy)cyclobutane:

  • Direct Halogenation: Cyclobutane can be brominated using bromine under controlled conditions to yield 1-bromo-cyclobutane, which is then reacted with tert-butyl alcohol in the presence of an acid catalyst.
  • Wurtz Reaction: Starting from 1-bromo-3-chlorocyclobutane, sodium metal can be used to couple two molecules, followed by treatment with tert-butyl alcohol to introduce the tert-butoxy group .
  • Functional Group Transformation: Other synthetic routes may involve modifying existing cyclobutane derivatives through nucleophilic substitution or elimination reactions.

Interaction studies involving 1-bromo-3-(tert-butoxy)cyclobutane focus on its reactivity with various nucleophiles and electrophiles. The presence of the bromine atom makes it susceptible to nucleophilic attack, while the bulky tert-butoxy group can hinder certain interactions, affecting reaction rates and product distributions. These studies are crucial for understanding its behavior in synthetic applications and potential biological interactions .

Similar compounds include:

  • 1-Bromo-3-tert-butylcyclobutane: Lacks the ether functionality but shares similar reactivity due to the bromine substituent.
  • 1-Bromo-3-methoxycyclobutane: Features a methoxy group instead of a tert-butoxy group, affecting polarity and reactivity.
  • Cyclobutylbromide: A simpler structure without substituents, serving as a reference for reactivity comparisons.

Comparison Table

CompoundStructure CharacteristicsUnique Features
1-Bromo-3-(tert-butoxy)cyclobutaneBromine at C1; tert-butoxy at C3Bulky tert-butoxy influences sterics and reactivity
1-Bromo-3-tert-butylcyclobutaneBromine at C1; tert-butyl at C3No ether linkage; simpler sterics
1-Bromo-3-methoxycyclobutaneBromine at C1; methoxy at C3Different electronic properties due to methoxy
CyclobutylbromideBromine at C1; no substituentsBase structure for comparison

This comparison highlights how the unique structural features of 1-bromo-3-(tert-butoxy)cyclobutane contribute to its distinct chemical behavior and potential applications in synthetic chemistry.

XLogP3

2.4

Dates

Modify: 2024-04-14

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